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molecular formula C9H7F3O4 B060894 2-methoxy-5-(trifluoromethoxy)benzoic Acid CAS No. 191604-88-3

2-methoxy-5-(trifluoromethoxy)benzoic Acid

Cat. No. B060894
M. Wt: 236.14 g/mol
InChI Key: HURBWIHJHDFCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895313B2

Procedure details

To a stirred solution of 2-methoxy-5-trifluoromethoxybenzaldehyde (2.0 g, 9.09 mmol) and 50% KOH (4.1 ml) in MeOH (15 ml) at 65° C. was added dropwise hydrogen peroxide (30%, 7.4 ml) over 20 min. The reaction mixture was then stirred at 65° C. for 10 min., cooled to room temperature, acidified with 1 M HCl, and extracted with Et2O (3×40 ml). The combined organic extracts were washed with brine (35 ml), dried (Na2SO4) and the solvent removed under reduced pressure to give a pale yellow viscous oil which solidified at room temperature overnight to give the title compound (1.95 g, 91%) as a pale yellow solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:15])([F:14])[F:13])=[CH:7][C:4]=1[CH:5]=[O:6].[OH-:16].[K+].OO.Cl>CO>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:7][C:4]=1[C:5]([OH:16])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC(F)(F)F
Name
Quantity
4.1 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7.4 mL
Type
reactant
Smiles
OO
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 65° C. for 10 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×40 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (35 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale yellow viscous oil which
WAIT
Type
WAIT
Details
solidified at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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